Tantalum hydroxide

Übersicht

Beschreibung

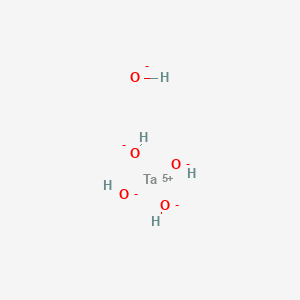

Tantalum hydroxide is a chemical compound with the formula Ta(OH)₅. It is an important intermediate in the production of various tantalum compounds and materials. This compound is known for its high stability and resistance to corrosion, making it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tantalum hydroxide can be synthesized through the hydrolysis of tantalum pentachloride (TaCl₅) or tantalum pentafluoride (TaF₅) in the presence of water or aqueous ammonia. The reaction typically involves the following steps:

- Dissolution of tantalum pentachloride or tantalum pentafluoride in water or aqueous ammonia.

- Formation of this compound precipitate.

- Filtration and drying of the precipitate to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by treating tantalum-containing ores with a mixture of hydrofluoric acid and sulfuric acid at elevated temperatures. This process dissolves the tantalum values as complex fluorides, which are then converted into this compound through neutralization with ammonia .

Analyse Chemischer Reaktionen

Types of Reactions: Tantalum hydroxide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tantalum pentoxide (Ta₂O₅).

Reduction: Under specific conditions, this compound can be reduced to metallic tantalum.

Substitution: this compound can react with halogens to form tantalum halides, such as tantalum pentachloride.

Common Reagents and Conditions:

Oxidation: Typically involves heating in the presence of oxygen or air.

Reduction: Can be achieved using reducing agents such as hydrogen or carbon at high temperatures.

Substitution: Requires halogens like chlorine or bromine, often at elevated temperatures.

Major Products:

Oxidation: Tantalum pentoxide (Ta₂O₅).

Reduction: Metallic tantalum.

Substitution: Tantalum halides (e.g., tantalum pentachloride).

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Tantalum hydroxide serves as a precursor in the synthesis of various tantalum compounds and materials. Its chemical stability and resistance to corrosion make it ideal for multiple applications:

| Field | Application |

|---|---|

| Chemistry | Used in the synthesis of tantalum-based nanoparticles and other compounds through sol-gel methods. |

| Biology | Investigated for use in biomedical implants due to its biocompatibility and osteointegration properties. |

| Medicine | Explored as a radiosensitizer in radiotherapy to enhance cancer treatment effectiveness. |

| Industry | Utilized in high-performance capacitors and corrosion-resistant coatings. |

Case Study: Biomedical Applications

Research indicates that this compound exhibits excellent biocompatibility, promoting new bone formation around implants. A study by Zhang et al. (2020) demonstrated that tantalum particles maintained high cell viability and enhanced osteoblast proliferation, making them suitable for applications in dental implants and orthopedic devices .

Medical Technology

This compound is increasingly recognized in medical technology for its biocompatibility:

- Pacemaker Electrodes: Tantalum is used in pacemaker electrodes due to its ability to integrate with biological tissues without causing adverse reactions.

- Bone Replacement Materials: Its properties allow for effective integration with bone, making it suitable for prosthetics .

Case Study: Tantalum in Radiotherapy

A study published in 2022 highlighted the use of tantalum nanoparticles as radiosensitizers. These nanoparticles increase radiation absorption in tumor cells, enhancing the efficacy of radiotherapy treatments .

Electronics

In electronics, this compound is utilized primarily for its dielectric properties:

- Capacitors: Tantalum capacitors exploit the oxide layer formed on tantalum metal, allowing for high capacitance in compact designs. This is crucial for portable electronic devices like smartphones and laptops .

- High-Power Resistors: Tantalum’s thermal stability makes it ideal for applications requiring reliable performance under extreme conditions .

Advanced Material Science

This compound is also significant in advanced material science:

- Corrosion-Resistant Coatings: Due to its inertness against most acids, this compound is used to create protective coatings that enhance the durability of various components exposed to harsh environments.

- Nanoparticles: The sol-gel method allows for the creation of tantalum-based nanoparticles with tailored properties for applications ranging from photonic devices to drug delivery systems .

Wirkmechanismus

The mechanism by which tantalum hydroxide exerts its effects is primarily related to its chemical stability and resistance to corrosion. In biomedical applications, this compound promotes osteointegration by stimulating new bone formation around implants. In radiotherapy, this compound nanoparticles enhance the deposition of radiation energy within tumor cells, increasing the effectiveness of the treatment .

Vergleich Mit ähnlichen Verbindungen

- Niobium hydroxide (Nb(OH)₅)

- Titanium hydroxide (Ti(OH)₄)

- Zirconium hydroxide (Zr(OH)₄)

Tantalum hydroxide stands out among these compounds for its exceptional resistance to chemical attack and its ability to form stable, high-performance materials .

Biologische Aktivität

Tantalum hydroxide (Ta(OH)₅) has garnered attention in biomedical research due to its promising biological activity, particularly in applications related to hard tissue implants and drug delivery systems. This article explores the biological properties, mechanisms of action, and recent advancements in the use of this compound, supported by data tables and case studies.

Overview of this compound

This compound is an inorganic compound derived from tantalum, a metal known for its high resistance to corrosion and excellent biocompatibility. The hydroxide form plays a crucial role in various biomedical applications, particularly in the development of biomaterials for orthopedic and dental implants.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Apatite Formation : this compound can facilitate the formation of hydroxyapatite (HA), a mineral component of bone. Studies indicate that NaOH-treated tantalum surfaces enhance apatite nucleation, significantly reducing the time required for HA formation from weeks to days .

- Antimicrobial Properties : Research shows that tantalum surfaces exhibit antimicrobial activity against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, making it suitable for implant applications .

- Biocompatibility : this compound demonstrates excellent biocompatibility, promoting cell adhesion and proliferation. Its hydrophilic surface characteristics are beneficial for integration with biological tissues .

Case Study 1: Apatite Formation on Tantalum Surfaces

A study conducted by Yoshimoto et al. (2000) demonstrated that NaOH treatment of tantalum metal significantly accelerates apatite formation when immersed in simulated body fluid (SBF). The treated surfaces showed apatite formation within one week compared to four weeks for untreated tantalum. This rapid bonding capability is crucial for enhancing osseointegration in orthopedic implants .

| Treatment Method | Induction Period for Apatite Formation |

|---|---|

| Untreated Ta | 4 weeks |

| NaOH-treated Ta | 1 week |

Case Study 2: Antimicrobial Activity of this compound

In a comparative study on the antimicrobial properties of micro-arc oxidized (MAO) tantalum, researchers found significant reductions in bacterial counts for S. aureus on nanocrystalline tantalum surfaces. The MAO process created a porous oxide layer that enhanced the material's antimicrobial efficacy .

| Bacterial Strain | Control Count (CFU/mL) | MAO Ta Count (CFU/mL) |

|---|---|---|

| Staphylococcus aureus | 10,435 ± 981 | 3,453 ± 130 |

| Pseudomonas aeruginosa | Not significantly different |

Recent Advancements in this compound Applications

Recent research highlights the development of tantalum-based nanoparticles (TaNPs), which leverage the unique properties of this compound for innovative biomedical applications:

- Cancer Management : TaNPs have shown promise in cancer therapy through photothermal treatment and as imaging agents due to their high atomic number and biocompatibility .

- Drug Delivery Systems : The ability to modify the surface properties of tantalum nanoparticles allows for targeted drug delivery, improving therapeutic outcomes while minimizing side effects .

Eigenschaften

IUPAC Name |

tantalum(5+);pentahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5H2O.Ta/h5*1H2;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRLXLUNCURZTP-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5O5Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190792 | |

| Record name | Tantalum hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37349-51-2 | |

| Record name | Tantalum hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037349512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.